molecular formula C12H10N4 B7808398 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline

Cat. No.: B7808398
M. Wt: 210.23 g/mol
InChI Key: XXQBBVUMTICHQQ-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of an aniline group further enhances its chemical reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydrazinopyridines, which undergo cyclization with formic acid or orthoesters to form the triazolopyridine ring . Other condensation agents such as Lawesson’s reagent and hypervalent iodine reagents can also be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these targets, the compound can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline stands out due to its unique combination of a triazolopyridine core and an aniline group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-5-3-4-9(8-10)12-15-14-11-6-1-2-7-16(11)12/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQBBVUMTICHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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